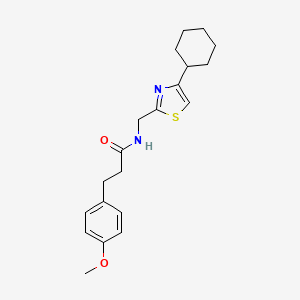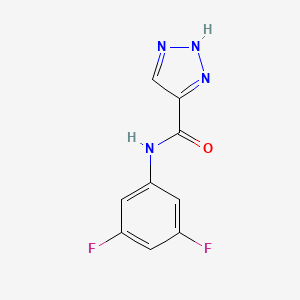
N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" is a nitrogen-rich heterocyclic compound that is part of a broader class of triazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The triazole core is known for its stability and ability to participate in hydrogen bonding, which can be advantageous in drug design. The presence of the difluorophenyl group may also influence the compound's physical properties and biological activity.
Synthesis Analysis
The synthesis of triazole derivatives typically involves multistep reactions starting from readily available materials. For instance, the synthesis of a related compound, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole, was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide involved a five-step reaction starting from 4-chlorobenzenamine . These examples suggest that the synthesis of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" would also require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, the crystal structure of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was determined, and the compound was found to belong to the monoclinic system . The difluorophenyl group in "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" would likely influence the overall molecular geometry and potentially the compound's interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and rearrangements. For instance, a Fries rearrangement was used to synthesize 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide under catalyst- and solvent-free conditions . This demonstrates the versatility of triazole compounds in chemical transformations, which could be applicable to the synthesis and modification of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The thermal stability of related compounds has been measured using differential scanning calorimetry (DSC), with decomposition peak temperatures reported for different derivatives . The density and enthalpy of formation can be calculated using computational methods, and the sensitivity to impact and friction has been evaluated for some compounds . These properties are crucial for understanding the behavior of "N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide" in various applications.
科学的研究の応用
Triazole Derivatives in Drug Development
Triazole derivatives are prominent in the development of new drugs owing to their wide range of biological activities. They have been explored for their potential uses in anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, antiviral activities, and activity against several neglected diseases. The preparation of triazole derivatives highlights the need for more efficient and sustainable methods considering green chemistry principles. The continuous emergence of new diseases and drug-resistant strains underscores the urgency in finding novel prototypes for medical treatments (Ferreira et al., 2013).
Synthetic Routes and Chemical Properties
The chemistry of 1,2,3-triazoles has been a focal point due to their stability and significant role in hydrogen bonding, which is crucial for interactions with biological targets. The copper(I) catalyzed regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles via azide-alkyne cycloaddition represents a cornerstone in click chemistry, offering a pathway for constructing complex molecules from simple starting materials (Kaushik et al., 2019).
Antibacterial and Anticancer Properties
Recent studies have showcased the antibacterial efficacy of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against antibiotic-resistant strains like Staphylococcus aureus. These compounds are highlighted for their potential in addressing the pressing need for new anti-S. aureus agents due to their ability to inhibit critical bacterial proteins and processes (Li & Zhang, 2021). Additionally, triazole-containing hybrids have been identified as promising candidates for anticancer therapy, with several derivatives being investigated for their efficacy against various cancer types and drug-resistant cancers (Xu, Zhao, & Liu, 2019).
Environmental and Material Science Applications
In material science, triazole derivatives have been applied as corrosion inhibitors for metal surfaces, demonstrating significant efficiency and environmental friendliness. Their ability to form stable structures through hydrogen bonding and other interactions makes them suitable for protecting metals in aggressive media (Hrimla et al., 2021). Moreover, the exploration of nitrogen-doped porous polymers, including triazole-based frameworks, for CO2 capture and conversion emphasizes the role of triazole derivatives in addressing environmental challenges (Mukhtar et al., 2020).
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and induce changes that lead to their biological effects
Biochemical Pathways
Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a variety of biochemical pathways.
Pharmacokinetics
A similar compound has demonstrated potent biochemical and cellular activity, robust pharmacokinetics, and 70% oral bioavailability in mice , suggesting potential for good bioavailability.
Result of Action
Similar compounds have been shown to have diverse biological activities , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
It is one of the most rapidly degrading pesticides in the environment , suggesting that environmental factors could potentially influence the action of N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide.
特性
IUPAC Name |
N-(3,5-difluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N4O/c10-5-1-6(11)3-7(2-5)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQPTVYWDBUHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)
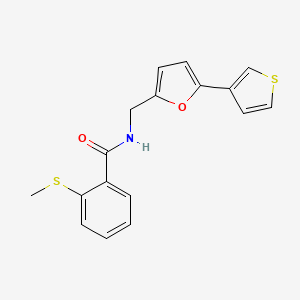
![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
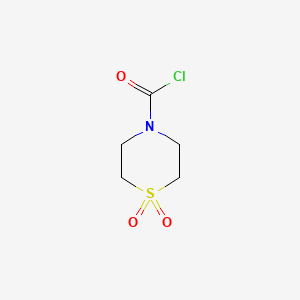
![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
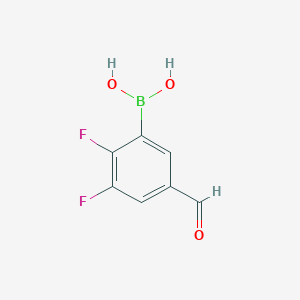
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2500411.png)
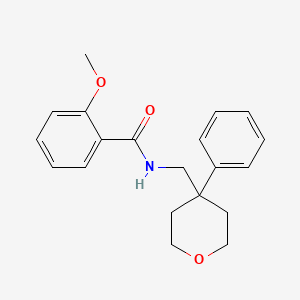
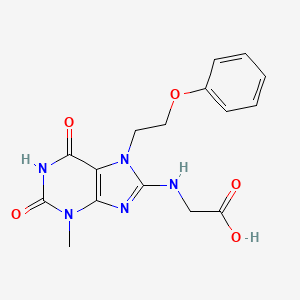
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2500415.png)
